2-BENZYLOXY-3-FLUOROBENZALDEHYDE
Overview
Description
2-BENZYLOXY-3-FLUOROBENZALDEHYDE is an organic compound that features a benzyl ether group and a fluorine atom attached to a benzaldehyde core. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Scientific Research Applications
2-BENZYLOXY-3-FLUOROBENZALDEHYDE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
The safety and hazards of “2-(Benzyloxy)-3-fluorobenzaldehyde” can be analyzed based on its structure and reactivity. For instance, a compound named “Benzyl chloride” is classified as a combustible liquid, harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, toxic if inhaled, may cause respiratory irritation, may cause genetic defects, may cause cancer, and may cause damage to organs through prolonged or repeated exposure if swallowed .
Future Directions
The future directions of “2-(Benzyloxy)-3-fluorobenzaldehyde” can be analyzed based on its potential applications. For instance, a compound named “2-(benzyloxy)benzaldehyde” was used in the synthesis of new anticancer drugs . Furthermore, UV-induced conformational changes taking place in a benzyloxy fragment for a matrix-isolated compound were reported .
Mechanism of Action
Target of Action
It’s known that benzylic compounds often interact with various enzymes and receptors in the body due to their structural similarity to many biological molecules .
Mode of Action
Benzylic compounds are known to undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure, potentially altering its interaction with its targets .
Biochemical Pathways
Benzylic compounds are known to influence a variety of biochemical pathways due to their reactivity and structural similarity to many biological molecules .
Pharmacokinetics
The compound’s molecular weight (23024) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
The compound’s potential to undergo various reactions suggests that it could have diverse effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Benzyloxy-3-fluorobenzaldehyde. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored at 2-8°C . Additionally, the compound’s efficacy and action could be influenced by factors such as pH, presence of other compounds, and individual patient characteristics.
Biochemical Analysis
Biochemical Properties
2-Benzyloxy-3-fluorobenzaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of Schiff base compounds through condensation reactions. These Schiff bases have been shown to possess antimicrobial properties . The compound interacts with various enzymes and proteins, including those involved in oxidation reactions, where the fluorine atom can be replaced . The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to changes in their activity.
Cellular Effects
This compound has been observed to influence cellular processes significantly. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of enzymes involved in metabolic pathways, leading to alterations in metabolite levels . Additionally, it has been shown to impact the expression of genes related to oxidative stress and apoptosis, thereby influencing cell survival and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating them. This binding often involves interactions with amino acid residues in the enzyme’s active site, leading to changes in enzyme conformation and activity . The compound can also influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to induce oxidative stress and apoptosis in cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antimicrobial activity and modulation of metabolic pathways. At high doses, it can induce toxic effects, including oxidative stress, apoptosis, and organ damage . Threshold effects have been observed, where the compound’s activity changes significantly at specific concentration levels.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to oxidation and reduction reactions. The compound interacts with enzymes such as pyruvate decarboxylase, leading to the formation of intermediates like phenylacetyl carbinol . These interactions can influence metabolic flux and alter the levels of specific metabolites within cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution is also influenced by its physicochemical properties, such as solubility and molecular weight.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BENZYLOXY-3-FLUOROBENZALDEHYDE typically involves the following steps:
Oxidation: The benzylated intermediate is then oxidized to form the aldehyde group.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and controlled reaction environments to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-BENZYLOXY-3-FLUOROBENZALDEHYDE can undergo various chemical reactions, including:
Oxidation: Conversion to carboxylic acids or other oxidized products.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Electrophilic aromatic substitution reactions, where the fluorine or benzyloxy groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl₃) as a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Comparison with Similar Compounds
Similar Compounds
- 2-Benzyloxybenzoic acid
- 2-Benzyloxyethanol
- 2-Benzyloxy-1-methylpyridinium triflate
Uniqueness
2-BENZYLOXY-3-FLUOROBENZALDEHYDE is unique due to the presence of both a benzyloxy group and a fluorine atom on the benzaldehyde core. This combination of functional groups imparts distinct reactivity and properties compared to similar compounds.
Properties
IUPAC Name |
3-fluoro-2-phenylmethoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c15-13-8-4-7-12(9-16)14(13)17-10-11-5-2-1-3-6-11/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPOFPOWVZRQGRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC=C2F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60625571 | |
Record name | 2-(Benzyloxy)-3-fluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60625571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148872-79-1 | |
Record name | 2-(Benzyloxy)-3-fluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60625571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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